molecular formula C22H17FN2O3 B4059059 2-(4-fluorophenyl)-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(4-fluorophenyl)-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B4059059
M. Wt: 376.4 g/mol
InChI Key: QEYKQLIAWVQRLP-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H17FN2O3 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.12232057 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Photophysical Properties

The synthesis of novel benzo[de]isoquinoline-1,3-dione derivatives has been explored for their unique photophysical properties. For instance, Bojinov et al. (2007) synthesized new yellow-green emitting fluorophores containing hindered amine and 2-hydroxyphenylbenzotriazole stabilizer fragments, demonstrating significant photostability in solution, which is attributed to the synergism of two stabilizer fragments combined in one molecule (Bojinov & Panova, 2007). Similarly, Gan et al. (2003) discussed the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, providing insights into the potential application of these compounds in photostable fluorescent materials (Gan et al., 2003).

Applications in Fluorescent Probes and Sensors

Research has also focused on the development of fluorescent probes and sensors utilizing derivatives of benzo[de]isoquinoline-1,3-dione. A study by Sun et al. (2018) constructed a novel two-photon fluorescent probe for detecting 1, 4-dithiothreitol (DTT), showcasing its application in one- and two-photon imaging with low cytotoxicity (Sun et al., 2018). Zhang et al. (2020) synthesized 1, 8-naphthalimide derivatives as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection, highlighting the versatility of these compounds in sensor applications (Zhang et al., 2020).

Advanced Materials and OLED Applications

The utility of benzo[de]isoquinoline-1,3-dione derivatives extends to the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). Luo et al. (2015) designed and synthesized red-emissive fluorophores based on 1,8-naphthalimide, demonstrating their potential as standard-red light-emitting materials for OLED applications, showcasing improved chromaticity and photophysical characteristics (Luo et al., 2015).

Targeting Specific Biological Pathways

A particularly notable application in the biomedical field involves targeting specific biological pathways. Gilbert et al. (2020) identified a naphthalimide analogue that selectively targets breast cancer via the arylhydrocarbon receptor pathway, underscoring the therapeutic potential of benzo[de]isoquinoline-1,3-dione derivatives in cancer research (Gilbert et al., 2020).

Properties

IUPAC Name

2-(4-fluorophenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3/c23-14-4-6-15(7-5-14)25-21(26)17-3-1-2-16-19(24-10-12-28-13-11-24)9-8-18(20(16)17)22(25)27/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYKQLIAWVQRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.